3-chloro-6-(piperazine-1-sulfonyl)-1H-indole
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Overview
Description
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of a chlorine atom at the third position, a piperazine-1-sulfonyl group at the sixth position, and an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(piperazine-1-sulfonyl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the third position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated indole is reacted with piperazine-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the piperazine-1-sulfonyl group at the sixth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-chloro-6-(piperazine-1-sulfonyl)-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-(piperazine-1-sulfonyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-(morpholine-1-sulfonyl)-1H-indole
- 3-chloro-6-(piperidine-1-sulfonyl)-1H-indole
- 3-chloro-6-(pyrrolidine-1-sulfonyl)-1H-indole
Uniqueness
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole is unique due to the presence of the piperazine-1-sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
919536-48-4 |
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Molecular Formula |
C12H14ClN3O2S |
Molecular Weight |
299.78 g/mol |
IUPAC Name |
3-chloro-6-piperazin-1-ylsulfonyl-1H-indole |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-8-15-12-7-9(1-2-10(11)12)19(17,18)16-5-3-14-4-6-16/h1-2,7-8,14-15H,3-6H2 |
InChI Key |
JQZXBFDUEJWIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN3)Cl |
Origin of Product |
United States |
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